2-Methoxy-4-methylquinolin-6-amine
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Overview
Description
2-Methoxy-4-methylquinolin-6-amine is a quinoline derivative with a methoxy group at the 2-position, a methyl group at the 4-position, and an amine group at the 6-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-methylquinolin-6-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-methoxyaniline with acrolein, followed by cyclization and methylation. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and temperature control are crucial factors in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methylquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities .
Scientific Research Applications
2-Methoxy-4-methylquinolin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methylquinolin-6-amine involves its interaction with various molecular targets. It can inhibit enzymes or bind to specific receptors, leading to altered cellular functions. The exact pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyquinoline
- 4-Methylquinoline
- 6-Aminoquinoline
Uniqueness
2-Methoxy-4-methylquinolin-6-amine is unique due to the presence of all three functional groups (methoxy, methyl, and amine) on the quinoline ring. This combination of functional groups can lead to unique biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-methoxy-4-methylquinolin-6-amine |
InChI |
InChI=1S/C11H12N2O/c1-7-5-11(14-2)13-10-4-3-8(12)6-9(7)10/h3-6H,12H2,1-2H3 |
InChI Key |
FYLSJCHEIFEMRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)N)OC |
Origin of Product |
United States |
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